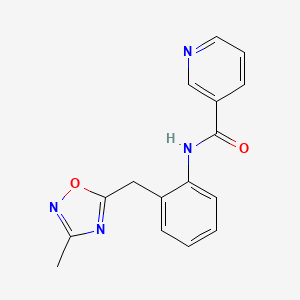![molecular formula C18H18ClF3N2OS B2547918 N-(2-{[3-Chlor-5-(trifluormethyl)pyridin-2-yl]sulfanyl}-2-methylpropyl)-4-methylbenzamid CAS No. 477845-57-1](/img/structure/B2547918.png)
N-(2-{[3-Chlor-5-(trifluormethyl)pyridin-2-yl]sulfanyl}-2-methylpropyl)-4-methylbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methylbenzenecarboxamide is a useful research compound. Its molecular formula is C18H18ClF3N2OS and its molecular weight is 402.86. The purity is usually 95%.
BenchChem offers high-quality N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methylbenzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methylbenzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Trifluormethylpyridine (TFMPs) und ihre Derivate spielen eine entscheidende Rolle beim Schutz von Nutzpflanzen vor Schädlingen. Ein bemerkenswertes Beispiel ist Fluazifop-butyl, das erste TFMP-Derivat, das auf den Agrochemikalienmarkt gebracht wurde. Seitdem haben mehr als 20 neue TFMP-haltige Agrochemikalien ISO-Gemeinschaftsnamen erhalten. Diese Verbindungen sind aufgrund der Kombination der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und des Pyridinrests wirksam .
- Einige TFMP-haltige Verbindungen wie Fluopyram wirken als SDHIs. Fluopyram hemmt die Succinat-Dehydrogenase (Komplex II) in der mitochondrialen Atmungskette von Pilzen, wodurch es gegen bestimmte Pflanzenpathogene wirksam ist .
- Forscher haben die chemodivergente Synthese von N-(Pyridin-2-yl)amiden untersucht, zu denen auch TFMP-Derivate gehören. Diese Synthesewege ermöglichen die Herstellung diverser chemischer Strukturen für verschiedene Anwendungen .
- In einer Studie wurde eine Verbindung untersucht, die den Pyridinrest (ähnlich wie TFMPs) enthält, auf ihre Auswirkungen auf das Zellwachstum. Das Vorhandensein dieses Rests korrelierte unter bestimmten Bedingungen mit einer erhöhten Zellwachstumsgeschwindigkeit .
Pflanzenschutzmittel und Pflanzenschutz
Succinat-Dehydrogenase-Inhibitoren (SDHIs)
Chemische Synthese und vielfältige Anwendungen
Zellwachstumsstudien
Zusammenfassend lässt sich sagen, dass N-(2-{[3-Chlor-5-(trifluormethyl)pyridin-2-yl]sulfanyl}-2-methylpropyl)-4-methylbenzamid und seine Derivate vielversprechende Aussichten in den Bereichen Agrochemikalien, Pharmazeutika, Veterinärmedizin und mehr bieten. Forscher erforschen weiterhin ihre vielseitigen Anwendungen, und wir erwarten in Zukunft weitere Entdeckungen . Wenn Sie weitere Informationen benötigen oder andere Fragen haben, können Sie sich gerne melden! 😊
Eigenschaften
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-methylpropyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2OS/c1-11-4-6-12(7-5-11)15(25)24-10-17(2,3)26-16-14(19)8-13(9-23-16)18(20,21)22/h4-9H,10H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUUDTGTDAOCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C)(C)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2547835.png)

![6-(3-Fluorophenyl)-2-{1-[6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carbonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2547839.png)
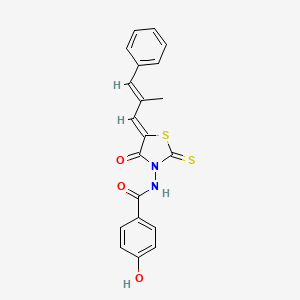

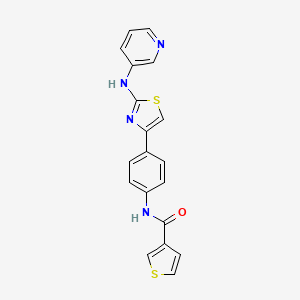
![2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2547845.png)
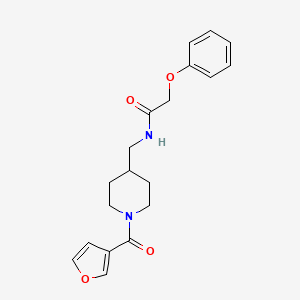
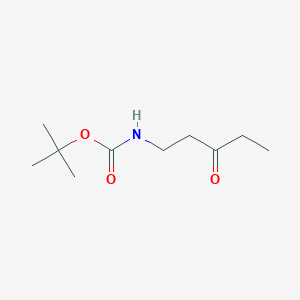
![(2-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine](/img/new.no-structure.jpg)
![2-({5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2547855.png)
![6,7-dimethoxy-5-oxo-2,3,5,9b-tetrahydrothiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2547856.png)
